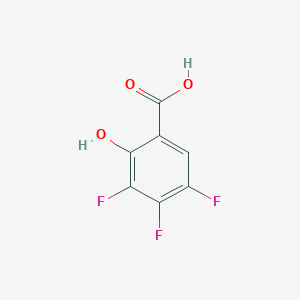

3,4,5-Trifluoro-2-hydroxybenzoic acid

Descripción general

Descripción

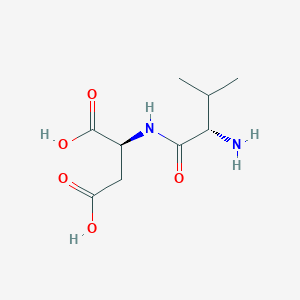

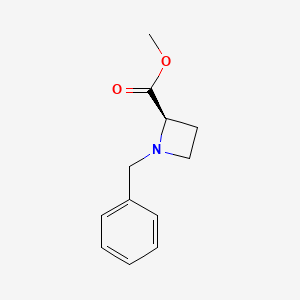

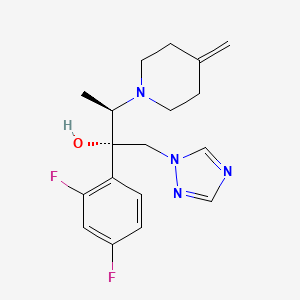

3,4,5-Trifluoro-2-hydroxybenzoic acid is a polyfluorinated benzoic acid building block . It is a white to light yellow crystal powder and may be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .

Synthesis Analysis

The synthesis of this compound involves a three-step reaction using 间氨基苯甲酸 as the raw material . Another synthesis method involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis with a 70% overall yield .Molecular Structure Analysis

The molecular formula of this compound is C7H3F3O3 . The InChI code is 1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13) .Chemical Reactions Analysis

This compound assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle . It may be used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a melting point of 143-147 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Biological and Medical Applications

Gallic acid, a closely related compound to 3,4,5-Trifluoro-2-hydroxybenzoic acid, finds extensive usage in biological and medical fields. Its applications are diverse, ranging from pharmaceutical industries to material science. The increasing focus on gallic acid by researchers indicates its significance in these domains (Zhong Chong-mao, 2010).

Chemical Structure and Reactivity Studies

Studies on hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, have been conducted using the B3LYP/6-31++G(d) method. These studies are crucial for understanding the structural behavior and reactivity of these acids, especially their interactions with radicals like .OH and O2-radicals. Such research helps in the deeper comprehension of the chemical nature and potential applications of these compounds (M. Nsangou et al., 2008).

Synthesis in Pharmaceutical Industry

The synthesis of related compounds such as 2,4,5-trifluorobenzoic acid, which is valuable in the pharmaceutical industry, is of significant interest. Innovative methods like continuous microflow processes have been developed for the synthesis of such compounds, highlighting the importance of this compound in pharmaceutical applications (Q. Deng et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4,5-trifluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULDSJUFYGMOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)

![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)